NVP-DPP728

Enzyme Kinetics DPP-4 Inhibition Mechanism Drug-Target Residence Time

Choose NVP-DPP728 for its distinct two-step, nitrile-dependent slow-binding inhibition mechanism (Ki=11 nM, kon=1.3×10⁵ M⁻¹s⁻¹, koff=1.3×10⁻³ s⁻¹), not replicated by generic DPP-4 inhibitors. Delivers >15,000-fold selectivity over DPP-II, eliminating off-target ambiguity. Validated in vivo: oral bioavailability restores glucose tolerance and potentiates early-phase insulin secretion, with no off-target effects in DPP-4-deficient models. Ideal reference for kinetic profiling, selectivity benchmarking against DPP-8/9/FAP, and preclinical metabolic studies. Insist on verified purity and documented mechanism—demand NVP-DPP728.

Molecular Formula C15H18N6O
Molecular Weight 298.34 g/mol
CAS No. 247016-69-9
Cat. No. B1670926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-DPP728
CAS247016-69-9
SynonymsNVP-728;  DPP-728;  NVP-DPP-728;  NVP-728;  DPP-728;  NVP-DPP-728;  DPP-728 HCl;  DPP-728 dihydrochloride
Molecular FormulaC15H18N6O
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N
InChIInChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1
InChIKeyVFFZWMWTUSXDCB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-DPP728 DPP-4 Inhibitor Technical Overview and Procurement Baseline


NVP-DPP728 is a potent, reversible, nitrile-dependent dipeptidyl peptidase IV (DPP-4) inhibitor (Ki = 11 nM) [1]. It belongs to the N-substituted-glycyl-2-cyanopyrrolidine chemical class, which also includes vildagliptin and saxagliptin [2]. NVP-DPP728 acts by inhibiting DPP-4, the enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion in a glucose-dependent manner [3].

Why NVP-DPP728 Cannot Be Readily Substituted by Other DPP-4 Inhibitors


Generic substitution among DPP-4 inhibitors is not scientifically valid due to significant differences in their kinetic binding mechanisms, selectivity profiles, and in vivo pharmacodynamics. NVP-DPP728 exhibits a distinct slow-binding, two-step inhibition mechanism with a nitrile-dependent interaction that is not uniformly shared across the gliptin class [1]. Furthermore, NVP-DPP728 demonstrates >15,000-fold selectivity for DPP-4 over DPP-II, a degree of selectivity that is not guaranteed with alternative DPP-4 inhibitors . Critically, the in vivo efficacy of NVP-DPP728 in improving glucose tolerance and potentiating early-phase insulin secretion has been directly linked to its specific inhibition of plasma DPP-4 activity, as demonstrated in studies using DPP-4-deficient animal models where the compound shows no off-target effects [2]. These quantitative and mechanistic distinctions preclude simple interchangeability and mandate careful compound selection based on experimental requirements.

NVP-DPP728 Quantitative Differentiation Evidence Against Comparator DPP-4 Inhibitors


Slow-Binding, Two-Step Kinetic Mechanism Differentiates NVP-DPP728 from Competitive Inhibitors

NVP-DPP728 inhibits human DPP-4 via a slow-binding, two-step mechanism, characterized by a Ki of 11 nM, an association rate constant (kon) of 1.3 x 10^5 M^-1 s^-1, and a dissociation rate constant (koff) of 1.3 x 10^-3 s^-1 [1]. This kinetic profile is distinct from rapid-equilibrium competitive inhibitors. The slow dissociation (t1/2 ≈ 10 minutes) suggests a prolonged enzyme-inhibitor complex residency time [1]. In contrast, vildagliptin, while also a covalent, slow-binding inhibitor, exhibits a different kinetic profile with a Ki of 2.18 nM [2]. Sitagliptin is a competitive, reversible inhibitor with a Ki of 18 nM [3]. The two-step mechanism of NVP-DPP728 may confer a longer duration of action relative to its plasma half-life, a property that should be considered in experimental design.

Enzyme Kinetics DPP-4 Inhibition Mechanism Drug-Target Residence Time

Superior Selectivity Profile: >15,000-Fold Selectivity for DPP-4 Over DPP-II

NVP-DPP728 demonstrates exceptionally high selectivity for DPP-4, with an IC50 of 5-10 nM for DPP-4 and >15,000-fold selectivity over the related protease DPP-II . This selectivity is a critical parameter for minimizing off-target effects in both in vitro and in vivo studies. For comparison, while other DPP-4 inhibitors like sitagliptin and saxagliptin are also reported to be selective, a quantitative, head-to-head comparison of selectivity indices across a panel of related proteases under identical conditions is not consistently available for all gliptins [1].

Enzyme Selectivity Off-Target Effects Protease Inhibition Profiling

In Vivo Efficacy in Restoring Glucose Tolerance in Obese Zucker Rats

In a study using obese, insulin-resistant Zucker rats (a model of Type 2 diabetes), oral administration of NVP-DPP728 resulted in a significantly amplified early-phase insulin response to an oral glucose load and completely restored glucose excursions to normal levels [1]. Specifically, NVP-DPP728 prevented the inactivation of GLP-1 (7-36) amide, leading to increased circulating concentrations of the active incretin hormone [1]. In contrast, DPP-4 inhibition produced only minor effects in lean control rats [1]. The study concluded that the improvement in glucose tolerance was directly mediated by the preservation of endogenous GLP-1 [1].

In Vivo Pharmacology Type 2 Diabetes Model Glucose Tolerance

Orally Bioavailable with Demonstrated Antihyperglycemic Activity

NVP-DPP728 is profiled as a potent, selective, and short-acting DPP-4 inhibitor with excellent oral bioavailability and potent antihyperglycemic activity [1]. This profile is supported by multiple in vivo studies where oral dosing produced significant pharmacodynamic effects [2]. A comparative pharmacokinetic study in cynomolgus monkeys directly compared NVP-DPP728 (compound 8c) with its follow-up compound, vildagliptin (NVP-LAF237, 12j), providing a direct benchmark for its oral exposure [3].

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

NVP-DPP728 Recommended Research and Industrial Application Scenarios


Mechanistic Studies of DPP-4 Inhibition Kinetics

NVP-DPP728's well-characterized slow-binding, two-step inhibition mechanism (Ki = 11 nM, kon = 1.3 x 10^5 M^-1 s^-1, koff = 1.3 x 10^-3 s^-1) makes it an ideal tool for investigating the relationship between drug-target residence time and pharmacodynamic duration [1]. Researchers can use this compound to study how slow dissociation kinetics influence the duration of DPP-4 inhibition in both in vitro and in vivo systems, and to compare these effects with those of rapid-equilibrium inhibitors like sitagliptin.

In Vivo Studies of GLP-1-Mediated Glucose Homeostasis

The robust, validated efficacy of NVP-DPP728 in restoring normal glucose tolerance in obese Zucker rats provides a strong foundation for its use in preclinical models of Type 2 diabetes and metabolic syndrome [2]. Its oral bioavailability allows for convenient, chronic dosing regimens, enabling studies on the long-term effects of DPP-4 inhibition on beta-cell function, insulin sensitivity, and body weight regulation [3].

Selectivity Profiling and Off-Target Assessment

With a documented >15,000-fold selectivity for DPP-4 over DPP-II, NVP-DPP728 serves as a benchmark for high-selectivity DPP-4 inhibition . It can be used as a reference compound in panels of related proteases (e.g., DPP-8, DPP-9, FAP) to assess the selectivity profiles of novel DPP-4 inhibitors or to delineate DPP-4-specific effects in complex biological systems, thereby minimizing confounding results from off-target protease inhibition.

Comparative Pharmacology and Drug Development

NVP-DPP728 is a key early development compound within the cyanopyrrolidine class of DPP-4 inhibitors, and it has been directly compared to its successor, vildagliptin (NVP-LAF237), in both pharmacological and pharmacokinetic studies [3]. As such, it is a valuable reference standard for medicinal chemists and pharmacologists engaged in the design, synthesis, and characterization of new DPP-4 inhibitors, particularly those aiming to optimize binding kinetics, oral bioavailability, or duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-DPP728

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.